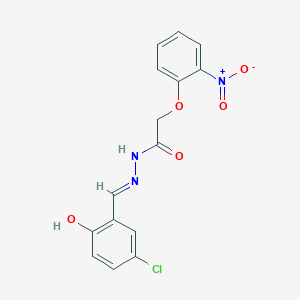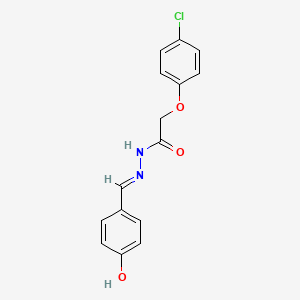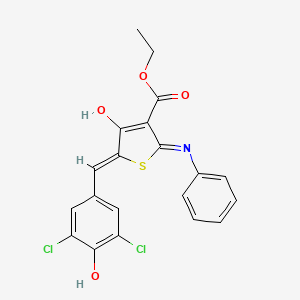![molecular formula C9H12N4O2S B3725497 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopropylacetamide](/img/structure/B3725497.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopropylacetamide
Descripción general
Descripción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as Cyclopropylacetamide and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Cyclopropylacetamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Cyclopropylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that Cyclopropylacetamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, Cyclopropylacetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropylacetamide has several advantages for lab experiments, including its high potency and specificity for DHODH inhibition. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of Cyclopropylacetamide. One area of research is the development of more potent and selective DHODH inhibitors. Another area of research is the investigation of the potential use of Cyclopropylacetamide in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the study of the potential use of Cyclopropylacetamide in other areas such as autoimmune diseases and viral infections is an area of future research.
In conclusion, Cyclopropylacetamide is a chemical compound that has shown potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. The development of more potent and selective DHODH inhibitors and investigation of its potential use in combination with other anti-cancer drugs are some of the future directions for the study of Cyclopropylacetamide.
Aplicaciones Científicas De Investigación
Cyclopropylacetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is cancer treatment. Studies have shown that Cyclopropylacetamide has anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c10-6-3-7(14)13-9(12-6)16-4-8(15)11-5-1-2-5/h3,5H,1-2,4H2,(H,11,15)(H3,10,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSLQUDKQHERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725417.png)
![2-[(4-chlorobenzyl)thio]-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3725425.png)
![4-chlorobenzaldehyde [5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3725431.png)



![1,3-thiazolidine-2,4-dione 2-{[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone}](/img/structure/B3725470.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)acetohydrazide](/img/structure/B3725477.png)

![2-[(3-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3725485.png)

![2-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-4(3H)-quinazolinone](/img/structure/B3725509.png)
![4-[4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B3725520.png)
![3-{[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3725526.png)
